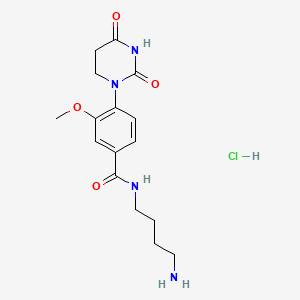

N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride

Description

N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is a synthetic small molecule characterized by a benzamide scaffold linked to a tetrahydropyrimidine dione core via a 4-aminobutyl chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The 3-methoxy substituent on the benzamide moiety likely contributes to its electronic and steric properties, while the tetrahydropyrimidine dione core may facilitate hydrogen bonding with biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways .

Properties

Molecular Formula |

C16H23ClN4O4 |

|---|---|

Molecular Weight |

370.8 g/mol |

IUPAC Name |

N-(4-aminobutyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C16H22N4O4.ClH/c1-24-13-10-11(15(22)18-8-3-2-7-17)4-5-12(13)20-9-6-14(21)19-16(20)23;/h4-5,10H,2-3,6-9,17H2,1H3,(H,18,22)(H,19,21,23);1H |

InChI Key |

CTEAWSKEDDFUQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCCCCN)N2CCC(=O)NC2=O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Tetrahydropyrimidine Dione Derivatives

- N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide Core Structure: Shares the 2-oxo-tetrahydropyrimidine moiety but incorporates a benzyl group and phenylpentyl side chain. Molecular weight: 474.58 g/mol . Implications: Reduced bioavailability but enhanced membrane permeability for central nervous system targets.

Thienopyrimidine Dione Derivatives

- 5-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide Core Structure: Thieno[3,2-d]pyrimidine dione replaces tetrahydropyrimidine dione. The 3-methylbutyl side chain may improve lipophilicity but reduce solubility compared to the aminobutyl group .

Pyrazolo[3,4-d]pyrimidine Derivatives

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Core Structure: Pyrazolo[3,4-d]pyrimidine with fluorophenyl and chromenone substituents. Key Differences: The fused pyrazole-pyrimidine core increases planar rigidity, favoring intercalation with DNA or kinase active sites. Molecular weight: 589.1 g/mol; melting point: 175–178°C .

Substituent and Side Chain Comparisons

Pharmacokinetic and Pharmacodynamic Insights

- Solubility: The target compound’s aminobutyl chain and hydrochloride salt likely confer superior aqueous solubility compared to benzyl- or methylbutyl-substituted analogs .

- Metabolic Stability: Thienopyrimidine derivatives may exhibit prolonged half-lives due to sulfur-mediated resistance to oxidative metabolism, whereas tetrahydropyrimidine diones could be more prone to hydrolysis .

- Target Binding: Fluorinated and chromenone-containing analogs (e.g., Example 53) show higher molecular weights and rigidity, suggesting stronger affinity for hydrophobic enzyme pockets, such as kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.